
N-3-isoxazolyl-2-phenylbutanamide
Vue d'ensemble
Description
N-3-isoxazolyl-2-phenylbutanamide (IPB) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IPB belongs to the class of compounds known as isoxazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-3-isoxazolyl-2-phenylbutanamide is not fully understood, but it is believed to modulate the activity of GABA receptors by binding to the benzodiazepine site. This results in an increase in the affinity of GABA for its receptor, leading to an increase in inhibitory neurotransmission. Additionally, N-3-isoxazolyl-2-phenylbutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-3-isoxazolyl-2-phenylbutanamide has been shown to have a range of biochemical and physiological effects, including anxiolytic and anticonvulsant effects in animal models. In addition, N-3-isoxazolyl-2-phenylbutanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-3-isoxazolyl-2-phenylbutanamide has also been shown to modulate the activity of immune cells, suggesting a potential role in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-3-isoxazolyl-2-phenylbutanamide in lab experiments is its high purity and stability, which allows for precise and reproducible results. Additionally, N-3-isoxazolyl-2-phenylbutanamide has a relatively low toxicity profile, making it a safe and reliable research tool. However, one of the limitations of using N-3-isoxazolyl-2-phenylbutanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving N-3-isoxazolyl-2-phenylbutanamide. One area of interest is the development of novel drugs targeting GABA receptors using N-3-isoxazolyl-2-phenylbutanamide as a scaffold. Additionally, N-3-isoxazolyl-2-phenylbutanamide has shown potential as an anticancer agent, and further research is needed to elucidate its mechanism of action and optimize its therapeutic potential. Finally, N-3-isoxazolyl-2-phenylbutanamide has been shown to modulate the activity of immune cells, and further research is needed to explore its potential as a treatment for autoimmune diseases.
Applications De Recherche Scientifique
N-3-isoxazolyl-2-phenylbutanamide has shown potential as a research tool in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-3-isoxazolyl-2-phenylbutanamide has been shown to modulate the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability. N-3-isoxazolyl-2-phenylbutanamide has also been investigated for its potential as an anticancer agent by inhibiting the growth and proliferation of cancer cells. Additionally, N-3-isoxazolyl-2-phenylbutanamide has been used as a scaffold for the development of novel drugs targeting a variety of biological targets.
Propriétés
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-11(10-6-4-3-5-7-10)13(16)14-12-8-9-17-15-12/h3-9,11H,2H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRQFFYFLMVKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823960 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



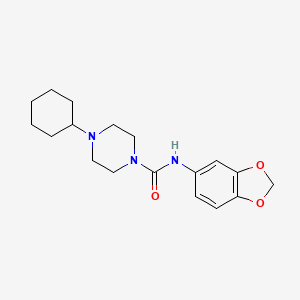
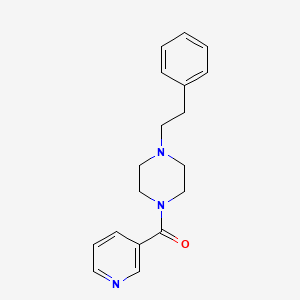

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B4183901.png)
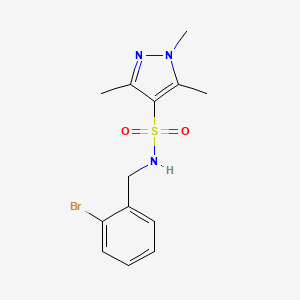
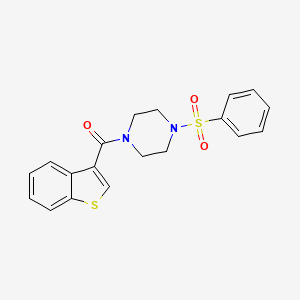
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183922.png)
![5-benzyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183931.png)
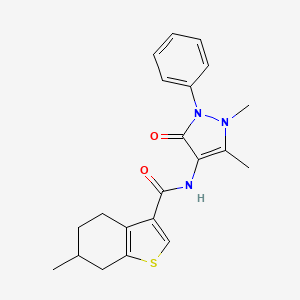
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4183941.png)
![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4183944.png)
![ethyl 5-acetyl-4-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183955.png)
![1-(4-nitrophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4183969.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide](/img/structure/B4183977.png)